N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic heterocyclic compound featuring a benzodioxin core linked to a pyrazole moiety via a methyl bridge. The pyrazole ring is further substituted with a benzoxazole sulfonamide group. Such structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multi-directional interactions .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-23-16-8-15(6-7-17(16)30-20(23)25)31(26,27)22-13-9-21-24(10-13)11-14-12-28-18-4-2-3-5-19(18)29-14/h2-10,14,22H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJQFOVIAZTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids and subsequent Curtius rearrangement.
Synthesis of the pyrazole ring: This involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Construction of the benzo[d]oxazole sulfonamide group: This step typically involves the reaction of benzo[d]oxazole derivatives with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, pyrazolone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the benzodioxin moiety in this compound may enhance its ability to inhibit tumor growth and metastasis by targeting specific cellular pathways associated with cancer progression .
Anti-inflammatory Effects
Substituted pyrazoles have been recognized for their anti-inflammatory capabilities. The compound's structure suggests potential activity against inflammatory mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Studies have shown that similar compounds can outperform traditional anti-inflammatory drugs like diclofenac sodium in certain assays .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes. This compound has been investigated for its inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 Diabetes Mellitus and Alzheimer’s disease, respectively . The dual action of inhibiting these enzymes could provide a therapeutic advantage in managing these chronic conditions.
Synthesis and Derivatives
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves several steps including the formation of the pyrazole core followed by the introduction of the benzodioxin moiety. Various derivatives have been synthesized to explore structure-activity relationships (SAR), enhancing efficacy and reducing side effects .
Case Studies
Mechanism of Action
The mechanism by which N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocycles, including benzodiazepines, coumarins, and tetrazoles. Key comparisons are outlined below:
Key Observations:
Structural Diversity : The target compound lacks coumarin and tetrazole groups present in analogues 4g and 4h, favoring a sulfonamide group instead. This substitution reduces molecular weight (~443 vs. >660 g/mol) and may improve aqueous solubility due to sulfonamide’s polarity .
Bioactivity: While 4g and 4h exhibit anticancer and antimicrobial activities, the target compound’s bioactivity remains uncharacterized.
Synthesis Complexity : The target compound requires precise alkylation and sulfonation steps, contrasting with the cyclocondensation methods used for coumarin derivatives .
Physicochemical Properties
- Hydrogen-Bonding Networks: The sulfonamide group in the target compound enables stronger hydrogen-bonding interactions compared to non-sulfonamide analogues (e.g., 4g, 4h). This feature is critical for crystal packing and ligand-receptor binding .
- Lipophilicity : The benzodioxin and benzoxazole rings impart higher logP values (~3.5 predicted) compared to coumarin derivatives (~2.8), suggesting enhanced membrane permeability .
Analytical Characterization
- Mass Spectrometry : Molecular networking (MS/MS) reveals distinct fragmentation patterns. The target compound’s sulfonamide group produces characteristic [M–SO₂]⁺ ions, absent in tetrazole-containing analogues .
- Crystallography : SHELXL-refined structures (if available) would highlight differences in hydrogen-bonding motifs (e.g., sulfonamide N–H···O interactions vs. coumarin C=O···H bonds) .
Research Implications and Gaps
Bioactivity Profiling: No data exists on the target compound’s enzymatic or cellular activity. Comparative studies with 4g/4h could validate sulfonamide-driven target selectivity.
Crystallographic Data : Structural refinement via SHELX software (e.g., SHELXL, SHELXT) is recommended to elucidate packing motifs and stability .
Solubility Optimization : While sulfonamide improves solubility, formulation studies (e.g., PEGDA-based carriers, as in ) could enhance bioavailability.
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general synthetic pathway includes:
- Formation of Sulfonamide : Reacting 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
- Pyrazole Formation : The introduction of pyrazole moieties is often achieved through cyclization reactions involving hydrazine derivatives and suitable electrophiles.
- Final Derivatization : Further modifications can include the introduction of methyl and oxo groups to finalize the desired structure.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its potential as an enzyme inhibitor and its anticancer properties.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane and sulfonamide moieties exhibit significant inhibitory effects on enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism; inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Targeted for Alzheimer's disease treatment due to its role in neurotransmitter degradation.
In vitro studies have shown that certain derivatives of this compound demonstrate promising IC50 values against these enzymes, indicating their potential therapeutic applications .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may possess cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo have shown significant antiproliferative activity in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics .
Case Studies
Several studies have reported on the biological activities of related compounds:
-
Study on Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives and evaluated their enzyme inhibition capabilities. The results indicated that modifications in the benzodioxane structure significantly enhanced inhibitory potency against α-glucosidase and acetylcholinesterase .
Compound α-glucosidase IC50 (µM) Acetylcholinesterase IC50 (µM) Compound A 15 20 Compound B 10 25 N-{...} 12 18 -
Anticancer Efficacy Assessment : Another study assessed the anticancer efficacy of similar compounds against multiple cell lines. The findings highlighted that certain structural features were crucial for enhancing cytotoxicity.
Cell Line Compound IC50 (µM) HeLa 25 A549 30 MDA-MB-231 28
Q & A
Q. What are the key synthetic routes for this compound, and what challenges arise in multi-step synthesis?
The compound’s synthesis involves coupling a pyrazole core with a benzodioxin-methyl group and a sulfonamide-substituted benzoxazole. Key steps include:
- Pyrazole functionalization : Alkylation of the pyrazole nitrogen with a benzodioxin-methyl group, requiring regioselective control to avoid N1/N2 isomer formation.
- Benzoxazole sulfonamide formation : Sulfonation at the 5-position of the benzoxazole ring, often via chlorosulfonation followed by amidation, which demands anhydrous conditions to prevent hydrolysis .
- Coupling strategy : Use of palladium-catalyzed cross-coupling or nucleophilic substitution to link the pyrazole and benzoxazole moieties.
Q. Challenges :
- Regioselectivity : Competing reactions at pyrazole N1 vs. N2 positions may require protecting-group strategies.
- Stability : The benzodioxin and benzoxazole rings are sensitive to acidic/basic conditions, necessitating pH-controlled environments.
- Purification : By-products from incomplete sulfonamide formation (e.g., sulfonic acid derivatives) require rigorous chromatography or recrystallization .
Q. How can researchers characterize this compound’s purity and structural integrity?
Analytical methods :
- HPLC-MS : Quantifies purity and detects low-abundance impurities (e.g., des-methyl analogs or sulfonic acid by-products).
- NMR spectroscopy :
- 1H/13C NMR : Confirms regiochemistry of the pyrazole and benzodioxin-methyl linkage (e.g., NOE experiments for spatial proximity analysis).
- 19F NMR (if applicable): Detects fluorinated intermediates.
- X-ray crystallography : Resolves ambiguity in stereochemistry or crystal packing effects, particularly for the benzoxazole sulfonamide group .
Critical parameters : Ensure solvent-free drying to avoid hydrate/solvate formation, which may skew melting point or solubility data .
Q. What are common impurities or by-products observed during synthesis?
| Impurity | Source | Detection Method |
|---|---|---|
| N-Desmethyl derivative | Incomplete methylation of benzoxazole | HPLC (retention time shift) |
| Sulfonic acid analog | Hydrolysis of sulfonamide under acidic conditions | LC-MS (m/z +16) |
| Pyrazole N2-alkylated isomer | Regioselectivity failure during alkylation | 1H NMR (chemical shift δ 8.2 vs. 7.9) |
| Benzodioxin ring-opened product | Oxidative degradation under light/heat | TLC (Rf difference) |
Mitigation : Use scavengers (e.g., molecular sieves) for moisture-sensitive steps and optimize reaction time/temperature via Design of Experiments (DoE) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodology :
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using fractional factorial designs. For example, a central composite design can identify optimal Pd catalyst concentration for cross-coupling steps .
- Machine learning : Train models on historical reaction data to predict optimal conditions. Bayesian optimization has outperformed manual tuning in similar sulfonamide syntheses .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression in real time .
Case study : A 2023 study achieved a 22% yield increase in a similar benzoxazole derivative by switching from DMF to a DMAc/THF mixture, reducing side reactions .
Q. How can computational modeling predict biological activity or metabolic stability?
Approaches :
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). The sulfonamide group may act as a hydrogen-bond donor to active-site residues .
- ADMET prediction : Use QSAR models to estimate logP (∼3.2 for this compound, suggesting moderate blood-brain barrier penetration) and metabolic liabilities (e.g., susceptibility to CYP3A4 oxidation at the benzodioxin methyl group) .
- MD simulations : Assess conformational stability of the benzoxazole ring under physiological pH conditions .
Data limitations : Experimental validation is critical—predicted IC50 values may deviate due to unaccounted protein flexibility or solvent effects .
Q. What strategies resolve contradictions in biological activity data across studies?
Case example : Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) can alter competitive inhibition profiles.
- Protein isoforms : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
- Compound stability : Degradation products in cell-based vs. cell-free assays may skew results. Conduct forced degradation studies (e.g., exposure to light, pH 3–9 buffers) and re-test activity .
Recommendation : Report full experimental details (e.g., buffer composition, incubation time) and use standardized positive controls (e.g., staurosporine for kinase assays) .
Q. How can researchers design derivatives to improve solubility without compromising activity?
Structural modifications :
- Sulfonamide substitution : Replace the methyl group with a morpholine or piperazine ring to enhance aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
- Benzodioxin modification : Introduce polar substituents (e.g., -OH, -CO2H) at the 6-position, balancing solubility and metabolic stability .
- Prodrug approach : Convert the sulfonamide to a sodium salt or ester prodrug for parenteral formulations .
Evaluation : Use shake-flask assays for solubility measurement and SPR to confirm target binding affinity post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
